molecular formula C12H18BrNO B13273080 2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol

2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol

Cat. No.: B13273080
M. Wt: 272.18 g/mol
InChI Key: WLMDWFQACQDWFT-UHFFFAOYSA-N
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Description

2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, which means it contains a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol typically involves the bromination of a phenol derivative followed by the introduction of an aminoalkyl group. One common method is the bromination of 4-hydroxybenzyl alcohol, followed by a nucleophilic substitution reaction with pentan-3-ylamine. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol is unique due to the presence of both a bromine atom and an aminoalkyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-4-[(pentan-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-3-10(4-2)14-8-9-5-6-12(15)11(13)7-9/h5-7,10,14-15H,3-4,8H2,1-2H3

InChI Key

WLMDWFQACQDWFT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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